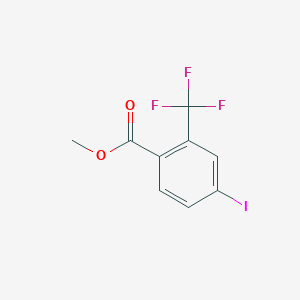

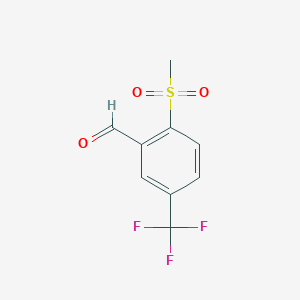

Methyl 4-iodo-2-(trifluoromethyl)benzoate

Übersicht

Beschreibung

Methyl 4-iodo-2-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H5F3IO2. It is a colorless solid that is soluble in many organic solvents. It has a wide range of applications in the fields of organic synthesis, analytical chemistry, and materials science.

Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of Methyl 4-iodo-2-(trifluoromethyl)benzoate, focusing on six unique fields:

Pharmaceutical Intermediates

Methyl 4-iodo-2-(trifluoromethyl)benzoate is widely used as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure, which includes both iodine and trifluoromethyl groups, makes it a valuable building block for creating molecules with enhanced biological activity and stability .

Organic Synthesis

In organic chemistry, this compound serves as a versatile reagent for introducing trifluoromethyl and iodine functionalities into aromatic systems. These functionalities are crucial for modifying the electronic properties of molecules, which can lead to the development of new materials and catalysts .

Agrochemical Development

The compound is also utilized in the synthesis of agrochemicals, such as herbicides and pesticides. The trifluoromethyl group is known for its ability to enhance the bioactivity and environmental stability of agrochemical agents, making them more effective and longer-lasting .

Material Science

In material science, Methyl 4-iodo-2-(trifluoromethyl)benzoate is used to create advanced materials with unique properties. For instance, the incorporation of trifluoromethyl groups can improve the thermal and chemical resistance of polymers and other materials, making them suitable for high-performance applications .

Medicinal Chemistry

This compound is significant in medicinal chemistry for the development of new drugs. The trifluoromethyl group can enhance the metabolic stability and lipophilicity of drug candidates, potentially leading to better pharmacokinetic properties and efficacy .

Radiolabeling

Methyl 4-iodo-2-(trifluoromethyl)benzoate can be used in radiolabeling studies. The iodine atom can be replaced with radioactive isotopes, allowing researchers to track the distribution and metabolism of compounds in biological systems. This application is crucial for drug development and diagnostic imaging .

Wirkmechanismus

Target of Action

Compounds with similar structures have been known to interact with peripheral sensory trigeminal nerves .

Mode of Action

It’s worth noting that similar compounds have been reported to undergo reactions such as the copper-free sonogashira cross-coupling reaction .

Pharmacokinetics

It’s known that the compound should be stored in a dark place, sealed in dry, at room temperature , which might give some insights into its stability and bioavailability.

Result of Action

Compounds with similar structures have shown strong insecticidal activity, especially against lepidopterous pests .

Eigenschaften

IUPAC Name |

methyl 4-iodo-2-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3IO2/c1-15-8(14)6-3-2-5(13)4-7(6)9(10,11)12/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMYSUYRBHLSUIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)I)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-iodo-2-(trifluoromethyl)benzoate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 3-(benzylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B3043870.png)